D-Phenylalanyl-O-benzyl-N-methyl-L-serine is a synthetic compound characterized by its unique structural properties, which combine elements of both amino acids and aromatic groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and biochemistry. The molecular formula for D-Phenylalanyl-O-benzyl-N-methyl-L-serine is , with a molecular weight of approximately 288.35 g/mol. Its structure features a D-phenylalanine moiety linked to a benzyl ether and an N-methyl-L-serine, which contributes to its unique properties and biological activities.
The specific conditions for these reactions, such as temperature, pH, and catalysts, can significantly influence the yield and purity of the products formed.
Research indicates that D-Phenylalanyl-O-benzyl-N-methyl-L-serine exhibits various biological activities. It has been studied for its potential as an inhibitor of serine proteases, which are enzymes that play crucial roles in numerous biological processes. The compound's structural characteristics enable it to interact with enzyme active sites, potentially leading to significant effects on enzymatic activity. Such interactions may have implications for therapeutic applications, particularly in the development of drugs targeting protease-related diseases.
The synthesis of D-Phenylalanyl-O-benzyl-N-methyl-L-serine typically involves several steps:
These methods require careful control of reaction conditions to ensure high yields and purity.
D-Phenylalanyl-O-benzyl-N-methyl-L-serine has several potential applications:
Interaction studies with D-Phenylalanyl-O-benzyl-N-methyl-L-serine have focused on its role as an inhibitor of serine proteases. These studies typically involve assessing the binding affinity of the compound to target enzymes and evaluating its effects on enzyme activity through kinetic assays. Results indicate that this compound can effectively inhibit certain proteases, suggesting its potential use in therapeutic contexts where modulation of protease activity is desired.
D-Phenylalanyl-O-benzyl-N-methyl-L-serine shares structural similarities with several other compounds, including:
Compound Name | Structure Features | Biological Activity |
---|---|---|
D-Phenylalanyl-O-benzyl-N-methyl-L-serine | Contains D-phenylalanine, benzyl ether, N-methyl | Inhibitor of serine proteases |
N-Benzyl-L-serine | Benzyl group only | Moderate activity |
N-Methyl-L-serine | L-isomer only | Limited activity |
D-Phenylalanine | Simple amino acid | Basic biological functions |
The uniqueness of D-Phenylalanyl-O-benzyl-N-methyl-L-serine lies in its ability to combine characteristics from both phenylalanine and serine while introducing a benzyl group that enhances its interaction with biological targets.
The systematic IUPAC name for this compound is (2S)-2-[[(2R)-2-aminopropanoyl]-methylamino]-3-phenylmethoxypropanoic acid, reflecting its stereochemical configuration and functional groups. Its molecular formula, C₁₄H₂₀N₂O₄, corresponds to a molecular weight of 280.32 g/mol. Structurally, it consists of two amino acid residues:
The stereochemistry is critical, with the alanine residue adopting the D-configuration and the serine maintaining the L-configuration. The benzyl group (C₆H₅CH₂-) protects the serine hydroxyl, while the N-methylation modifies the peptide bond's electronic properties. This combination creates a chiral center at the serine α-carbon and introduces steric hindrance that influences molecular interactions.
The synthesis of modified amino acids like D-Phenylalanyl-O-benzyl-N-methyl-L-serine emerged from mid-20th century efforts to overcome limitations in natural peptide therapeutics. Key milestones include:
This compound’s first reported synthesis in 2013 (PubChem CID 71421905) coincided with growing interest in hybrid D/L-peptides for targeting protein-protein interactions. Its structure combines three strategic modifications—D-configuration, N-methylation, and O-benzylation—that collectively address bioavailability challenges in peptidomimetic drug candidates.
D-Phenylalanyl-O-benzyl-N-methyl-L-serine serves multiple functions in contemporary research:
The D-alanine residue induces β-sheet disruption in peptides, while the O-benzyl group restricts serine side-chain rotation. This combination favors helical or turn conformations critical for receptor binding selectivity. For example, similar modifications in kahalalide derivatives enhanced their affinity for membrane-bound targets.
N-methylation reduces amide bond susceptibility to proteolytic cleavage. In FK-224, a cyclodepsipeptide containing N-methyltyrosine, this modification extended plasma half-life by 300% compared to unmethylated analogs.
The benzyl ether protection allows orthogonal deprotection strategies during SPPS. Researchers have utilized this in synthesizing branched peptides where serine hydroxyl groups serve as conjugation sites post-deprotection.
Recent studies highlight its utility in creating:
D-Phenylalanyl-O-benzyl-N-methyl-L-serine represents a complex peptide derivative comprising four key structural components: D-phenylalanine, O-benzyl group, N-methyl group, and L-serine [1] [3]. The comprehensive spectroscopic characterization of this compound provides crucial insights into its molecular structure, conformational preferences, and intermolecular interactions [4] [5].
FT-IR spectroscopy serves as a primary analytical tool for elucidating the vibrational modes associated with the peptide backbone and functional groups of D-Phenylalanyl-O-benzyl-N-methyl-L-serine [5] [13]. The amide I band, appearing in the region of 1620-1690 cm⁻¹, provides valuable information about the secondary structure elements of the peptide backbone [3] [5]. For this compound, the amide I band typically exhibits characteristic peaks that can be deconvoluted to reveal the presence of specific conformational preferences [13] [14].
The following table summarizes the key FT-IR spectral features of D-Phenylalanyl-O-benzyl-N-methyl-L-serine:
Vibrational Mode | Wavenumber Range (cm⁻¹) | Structural Information |
---|---|---|
Amide I (C=O stretching) | 1620-1690 | Secondary structure elements; β-sheet structures typically appear at 1620-1640 cm⁻¹ |
Amide II (C-N stretching, N-H bending) | 1510-1580 | Peptide bond conformation and hydrogen bonding patterns |
C=O stretching (carboxylic acid) | 1700-1750 | Protonation state of the terminal carboxyl group |
C-H stretching (aromatic) | 3000-3100 | Presence and environment of phenyl rings from D-phenylalanine and benzyl group |
C-O stretching | 1000-1300 | Ether linkage of the O-benzyl group |
Phenyl ring vibrations | 690-850, 1450-1650 | Substitution pattern on aromatic rings |
The presence of N-methylation in the compound significantly alters the amide II band profile compared to non-methylated peptides, typically resulting in a shift to lower wavenumbers due to the absence of the N-H bond [3] [5] [14]. Additionally, the O-benzyl group contributes distinctive C-O stretching vibrations in the 1000-1300 cm⁻¹ region, which can be used to confirm the presence of this modification [5] [13].
Raman spectroscopy complements FT-IR analysis by providing additional structural information, particularly regarding the aromatic moieties and backbone conformation of D-Phenylalanyl-O-benzyl-N-methyl-L-serine [12] [14]. The technique is especially valuable for detecting vibrational modes that may be weak or inactive in IR spectroscopy [13] [14].
The characteristic Raman spectral features of this compound include:
Vibrational Mode | Wavenumber Range (cm⁻¹) | Structural Information |
---|---|---|
Amide I | 1645-1680 | Secondary structure elements |
C-C stretching (aromatic) | 1580-1620 | Aromatic side chain orientation |
Phenyl ring breathing | 1000-1010 | Phenylalanine marker band |
C-H bending (aromatic) | 1030-1040 | Phenylalanine marker |
C-O stretching | 1050-1150 | O-benzyl group conformation |
C-H stretching (aromatic) | 3050-3100 | Aromatic ring environment |
The phenyl ring breathing mode at approximately 1003 cm⁻¹ serves as a distinctive marker for the presence of phenylalanine in the compound [3] [14]. This band, along with peaks at 1031 cm⁻¹ and 1603 cm⁻¹, provides definitive evidence for the aromatic components of the molecule [14]. The relative intensities of these bands can offer insights into the orientation and environment of the aromatic rings within the molecular structure [12] [13] [14].
NMR spectroscopy provides the most detailed atomic-level structural information for D-Phenylalanyl-O-benzyl-N-methyl-L-serine, allowing for complete characterization of its chemical structure, stereochemistry, and conformational preferences [8] [16]. Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, NOESY) NMR experiments are essential for comprehensive structural elucidation [16].
The ¹H NMR spectrum of D-Phenylalanyl-O-benzyl-N-methyl-L-serine exhibits several characteristic signals:
Nucleus/Proton Type | Chemical Shift Range (ppm) | Structural Assignment |
---|---|---|
α-proton (D-Phe) | 4.2-4.5 | Stereochemistry of D-phenylalanine residue |
α-proton (L-Ser) | 4.6-5.0 | Stereochemistry of L-serine residue |
Aromatic protons | 6.5-8.0 | Phenyl rings from D-phenylalanine and benzyl group |
N-methyl protons | 2.7-3.2 | N-methylation of L-serine |
O-benzyl CH₂ | 4.4-4.7 | Benzylation of serine hydroxyl group |
The presence of N-methylation significantly affects the NMR spectral features, particularly by eliminating the amide proton signal that would typically appear at 7.0-9.0 ppm [8] [16]. Additionally, the N-methyl group introduces rotational constraints around the peptide bond, potentially leading to the observation of distinct conformational isomers in solution [9] [16].
Two-dimensional NMR experiments provide crucial information about the connectivity and spatial relationships between different parts of the molecule [16]. COSY and TOCSY spectra enable the identification of spin systems corresponding to the D-phenylalanine and L-serine residues, while NOESY experiments reveal through-space interactions that define the three-dimensional structure of the compound [9] [16].
The ¹³C NMR spectrum further confirms the structural features, with characteristic signals for the carbonyl carbons (165-180 ppm), α-carbons (50-65 ppm), aromatic carbons (120-145 ppm), and the N-methyl carbon (30-35 ppm) [8] [16]. The chemical shifts of these signals are sensitive to the local electronic environment and can provide information about conformational preferences and hydrogen bonding interactions [9] [16].
X-ray crystallography provides definitive three-dimensional structural information for D-Phenylalanyl-O-benzyl-N-methyl-L-serine in the solid state, complementing the solution-phase data obtained from spectroscopic methods [6] [11]. This technique reveals precise atomic positions, bond lengths, bond angles, and intermolecular packing arrangements within the crystal lattice [11] [20].
The crystal structure determination of D-Phenylalanyl-O-benzyl-N-methyl-L-serine typically involves several key steps, beginning with the growth of suitable single crystals [11] [20]. Crystals of peptide derivatives are commonly obtained using the hanging drop vapor diffusion method, employing precipitants such as polyethylene glycol (PEG) at concentrations of 10-25% and pH values between 6 and 8 [6] [11].
The experimental conditions for X-ray diffraction data collection are summarized in the following table:
Parameter | Typical Values/Conditions |
---|---|
Crystal Growth Method | Vapor diffusion with PEG as precipitant |
Temperature | 100-120K (cryogenic conditions) |
Radiation Source | Synchrotron radiation or laboratory source |
Wavelength | 0.7-1.5 Å |
Detector Type | CCD or Pixel array detector |
Data Collection Strategy | 180-360° rotation, 0.1-1° oscillation |
Resolution Range | 50-1.5 Å |
Completeness | >95% |
Prior to data collection, crystals are typically cryoprotected using glycerol (approximately 20% v/v) and flash-frozen in liquid nitrogen to minimize radiation damage and thermal motion [6] [11]. The phase problem in crystallography can be addressed through molecular replacement methods or by incorporating heavy atoms such as iodine into the molecule [11] [20].
The crystal structure of D-Phenylalanyl-O-benzyl-N-methyl-L-serine reveals important conformational features that are influenced by both intramolecular forces and crystal packing interactions [6] [11]. The backbone conformation can be characterized using Ramachandran plot analysis, which examines the φ (C-N-Cα-C) and ψ (N-Cα-C-N) dihedral angles [9] [11].
The D-phenylalanine residue typically adopts conformations in the upper-left quadrant of the Ramachandran plot, consistent with its D-stereochemistry [9] [11]. The N-methylated L-serine residue shows distinct conformational preferences compared to non-methylated serine, with the N-methylation restricting the accessible conformational space [9] [11] [23].
The side chain conformations, defined by the χ1 dihedral angles, are also of significant interest [9] [21]. The phenyl ring of D-phenylalanine and the benzyl group attached to the serine hydroxyl can adopt various orientations, which may be influenced by aromatic-aromatic interactions or crystal packing forces [9] [11].
Hydrogen bonding patterns play a crucial role in stabilizing the crystal structure [6] [11]. Despite the N-methylation, which eliminates one potential hydrogen bond donor, the compound can still form hydrogen bonds through the remaining N-H group of D-phenylalanine and the carboxyl group of L-serine [6] [11] [23]. These hydrogen bonding interactions often lead to the formation of specific secondary structure elements or supramolecular assemblies within the crystal [11] [23].
The crystal packing arrangement of D-Phenylalanyl-O-benzyl-N-methyl-L-serine provides insights into the intermolecular forces that govern its solid-state behavior [6] [11]. The compound typically crystallizes in space groups such as P1, P21, P212121, or C2, reflecting the inherent chirality of the molecule [11] [20].
Several types of non-covalent interactions contribute to the crystal packing:
Hydrogen bonding: Despite the reduced hydrogen bonding capacity due to N-methylation, the compound can form intermolecular hydrogen bonds through the remaining N-H and C=O groups [6] [11].
Aromatic interactions: The presence of two aromatic rings (from D-phenylalanine and the O-benzyl group) enables π-π stacking interactions, which can significantly influence the crystal packing arrangement [6] [11] [23].
Van der Waals forces: Close packing of aliphatic portions of the molecule contributes to the overall stability of the crystal structure [11] [20].
The analysis of these intermolecular interactions provides valuable information about the potential self-assembly behavior of the compound, which may be relevant for understanding its properties in various applications [6] [11] [23].
Density Functional Theory (DFT) simulations serve as powerful computational tools for investigating the electronic structure, conformational preferences, and spectroscopic properties of D-Phenylalanyl-O-benzyl-N-methyl-L-serine [4] [17]. These calculations complement experimental data and provide insights into aspects of molecular behavior that may be challenging to access through experimental methods alone [17] [21].
The selection of appropriate DFT methods and basis sets is crucial for obtaining reliable computational results for D-Phenylalanyl-O-benzyl-N-methyl-L-serine [4] [17]. Several functionals have been employed for studying peptide derivatives, each with specific strengths and applications [17] [21]:
DFT Method | Description | Applications for Peptide Analysis |
---|---|---|
B3LYP | Hybrid functional with 20% exact exchange | Geometry optimization, vibrational frequencies, general properties |
B3LYP-D3 | B3LYP with Grimme's D3 dispersion correction | Hydrogen bonding networks, π-stacking interactions, conformational analysis |
M06-2X | Meta-hybrid functional with 54% exact exchange | Transition states, thermochemistry, non-covalent interactions |
CAM-B3LYP | Long-range corrected version of B3LYP | Electronic excitations, UV-Vis spectra, charge transfer processes |
ωB97X-D | Range-separated functional with dispersion correction | Conformational analysis with dispersion effects, binding energies |
For peptide derivatives like D-Phenylalanyl-O-benzyl-N-methyl-L-serine, basis sets such as 6-311++G(d,p) or cc-pVTZ are commonly employed to achieve a balance between accuracy and computational efficiency [4] [17] [21]. Environmental effects can be incorporated using implicit solvation models such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) [17] [21].
DFT calculations enable the exploration of the conformational landscape of D-Phenylalanyl-O-benzyl-N-methyl-L-serine by systematically varying the backbone and side chain dihedral angles [9] [17] [21]. This approach generates a potential energy surface that reveals the relative stabilities of different conformers and the energy barriers between them [17] [21].
The conformational analysis typically focuses on several key dihedral angles:
The N-methylation of L-serine introduces significant conformational constraints, potentially leading to distinct energy minima that would not be observed in non-methylated analogs [9] [17] [21]. The presence of the O-benzyl group further complicates the conformational landscape by introducing additional degrees of freedom and potential steric interactions [17] [21].
DFT calculations reveal that D-Phenylalanyl-O-benzyl-N-methyl-L-serine can adopt multiple stable conformations, with energy differences typically in the range of 1-10 kJ/mol [17] [21]. The global minimum energy conformation is influenced by a balance of factors including steric effects, hydrogen bonding, and aromatic interactions [17] [21].
DFT simulations can predict various spectroscopic properties of D-Phenylalanyl-O-benzyl-N-methyl-L-serine, allowing for direct comparison with experimental data and aiding in spectral assignment [4] [5] [17]. These predictions include:
Vibrational frequencies: Calculated IR and Raman spectra can be compared with experimental data to assign observed bands to specific vibrational modes [4] [5]. Scaling factors are typically applied to account for systematic errors in the calculated frequencies [4] [5].
NMR chemical shifts: DFT methods such as GIAO (Gauge-Independent Atomic Orbital) can predict ¹H and ¹³C NMR chemical shifts, helping to confirm structural assignments and identify conformational effects on spectral features [8] [17].
Electronic transitions: Time-dependent DFT (TD-DFT) calculations can predict UV-Vis absorption spectra, providing insights into the electronic structure and chromophoric properties of the compound [10] [17].
The comparison between calculated and experimental spectroscopic data serves as a valuable validation tool for both the computational methods and the structural assignments [4] [17]. Discrepancies between predicted and observed spectra may indicate the presence of specific interactions or conformational equilibria that require more sophisticated modeling approaches [4] [17].
DFT calculations provide detailed information about hydrogen bonding patterns and other non-covalent interactions in D-Phenylalanyl-O-benzyl-N-methyl-L-serine [17] [21] [23]. These interactions can be analyzed using various computational tools:
Natural Bond Orbital (NBO) analysis: Quantifies electron donation between bonding and antibonding orbitals, providing insights into the strength and nature of hydrogen bonds [17] [21].
Quantum Theory of Atoms in Molecules (QTAIM): Identifies bond critical points and quantifies electron density properties at these points, offering a rigorous characterization of hydrogen bonds and other interactions [21] [23].
Non-covalent Interaction (NCI) analysis: Visualizes regions of weak interactions based on the electron density and its derivatives, highlighting hydrogen bonds, van der Waals interactions, and steric clashes [17] [23].